

# The Multifaceted Biological Activities of 3-Methoxycinnamic Acid Derivatives: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *3-Methoxycinnamic acid*

Cat. No.: *B100018*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Cinnamic acid and its derivatives represent a class of organic compounds widely distributed in the plant kingdom, renowned for their diverse and significant pharmacological properties. Among these, **3-methoxycinnamic acid** and its structural analogues have garnered considerable attention in the scientific community. The presence of the methoxy group at the third position of the phenyl ring, often in combination with other substitutions, imparts unique physicochemical properties that translate into a broad spectrum of biological activities. These compounds have been extensively investigated for their potential as therapeutic agents, demonstrating promising anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. This technical guide provides an in-depth overview of the biological activities of **3-methoxycinnamic acid** derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

## Anticancer Activity

Derivatives of **3-methoxycinnamic acid** have emerged as a promising class of molecules in oncology research, exhibiting cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

## Quantitative Anticancer Data

The anticancer efficacy of **3-methoxycinnamic acid** derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values for several **3-methoxycinnamic acid** derivatives against a panel of human cancer cell lines.

| Derivative Name/Structure                             | Cancer Cell Line       | IC50 (µM) | Reference           |
|-------------------------------------------------------|------------------------|-----------|---------------------|
| (E)-3-(4-methoxyphenyl)acrylate (12)                  | HCT-116 (Colon)        | 16.2      | <a href="#">[1]</a> |
| Ester S5<br>(dihydroartemisinin esterified with TMCA) | A549 (Lung)            | 0.50      | <a href="#">[2]</a> |
| Ester S5<br>(dihydroartemisinin esterified with TMCA) | MDA-MB-435s (Melanoma) | 5.33      | <a href="#">[2]</a> |
| Ester S5<br>(dihydroartemisinin esterified with TMCA) | SGC-7901 (Gastric)     | 11.82     | <a href="#">[2]</a> |
| Ester S5<br>(dihydroartemisinin esterified with TMCA) | PC-3 (Prostate)        | 17.22     | <a href="#">[2]</a> |
| Ester S8 (2',5'-dimethoxychalcone ester derivative)   | MCF-7 (Breast)         | 6.4       | <a href="#">[2]</a> |
| Ester S8 (2',5'-dimethoxychalcone ester derivative)   | Hep 3B (Hepatoma)      | 23.2      | <a href="#">[2]</a> |
| Ester S8 (2',5'-dimethoxychalcone ester derivative)   | HT-29 (Colon)          | 23.8      | <a href="#">[2]</a> |
| Ester S8 (2',5'-dimethoxychalcone ester derivative)   | A549 (Lung)            | 36.7      | <a href="#">[2]</a> |
| Ester S1 (tyrosol esterified with TMCA)               | MDA-MB231 (Breast)     | 46.7      | <a href="#">[2]</a> |

|                                         |                     |       |                     |
|-----------------------------------------|---------------------|-------|---------------------|
| Amide S15 (piplartine analogue)         | MDA-MB-231 (Breast) | 6.6   | <a href="#">[2]</a> |
| Amide S19 (phenylcinnamides)            | U-937 (Leukemia)    | 9.7   | <a href="#">[2]</a> |
| Amide S20 (phenylcinnamides)            | U-937 (Leukemia)    | 1.8   | <a href="#">[2]</a> |
| Amide S20 (phenylcinnamides)            | HeLa (Cervical)     | 2.1   | <a href="#">[2]</a> |
| Methyl-substituted amide derivative (1) | A-549 (Lung)        | 11.38 | <a href="#">[3]</a> |
| Methyl-substituted amide derivative (5) | A-549 (Lung)        | 10.36 | <a href="#">[3]</a> |
| Methyl-substituted amide derivative (9) | A-549 (Lung)        | 11.06 | <a href="#">[3]</a> |

\*TMCA: 3,4,5-trimethoxycinnamic acid

## Signaling Pathways in Anticancer Activity

The anticancer effects of **3-methoxycinnamic acid** derivatives are often mediated through the modulation of critical intracellular signaling pathways. One of the most frequently implicated pathways is the MAPK/ERK pathway, which plays a central role in regulating cell proliferation, differentiation, and survival.[\[4\]](#)[\[5\]](#) Dysregulation of this pathway is a common feature of many cancers.[\[5\]](#)[\[6\]](#)



[Click to download full resolution via product page](#)

Caption: Simplified MAPK/ERK signaling pathway and potential points of inhibition by **3-methoxycinnamic acid** derivatives.

## Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **3-Methoxycinnamic acid** derivative (dissolved in a suitable solvent, e.g., DMSO)
- 96-well flat-bottom sterile microplates
- MTT reagent (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
- Phosphate-buffered saline (PBS)
- Microplate reader

### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of  $1 \times 10^4$  cells/well in 100  $\mu\text{L}$  of complete culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> to allow for cell attachment.[\[10\]](#)
- Compound Treatment: Prepare serial dilutions of the **3-methoxycinnamic acid** derivative in culture medium. Remove the old medium from the wells and add 100  $\mu\text{L}$  of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
- Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[\[10\]](#)

- MTT Addition: After incubation, add 10-28  $\mu$ L of MTT reagent (final concentration 0.5 mg/mL) to each well.[7][10]
- Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C until a purple precipitate is visible.[7][10]
- Solubilization: Carefully remove the medium and add 100-150  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.[9][10]
- Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[7][11] A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the MTT assay to determine the cytotoxicity of **3-methoxycinnamic acid** derivatives.

## Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. **3-Methoxycinnamic acid** derivatives have demonstrated significant anti-inflammatory properties in both *in vitro* and *in vivo* models. Their mechanisms of action often involve the inhibition of pro-inflammatory mediators and enzymes.

## Quantitative Anti-inflammatory Data

The anti-inflammatory potential of these compounds can be assessed by their ability to inhibit inflammatory responses, such as edema formation in animal models or the production of inflammatory mediators in cell-based assays.

| Derivative/Compound                                                    | Assay                                                | Inhibition (%) / IC50 | Reference            |
|------------------------------------------------------------------------|------------------------------------------------------|-----------------------|----------------------|
| Thiomorpholine derivative of 3,4-dimethoxycinnamic acid (Compound 7)   | Carrageenan-induced rat paw edema (150 $\mu$ mol/kg) | 72%                   | <a href="#">[12]</a> |
| Cinnamyl alcohol derivative of 3,4-dimethoxycinnamic acid (Compound 1) | Carrageenan-induced rat paw edema (150 $\mu$ mol/kg) | 17%                   | <a href="#">[12]</a> |
| 3,4-dimethoxy cinnamamide derivative (2A)                              | Protein denaturation inhibition (100 $\mu$ g/ml)     | 86.51%                | <a href="#">[13]</a> |
| 3,4-dimethoxy cinnamamide derivative (3A)                              | Protein denaturation inhibition (100 $\mu$ g/ml)     | 85.34%                | <a href="#">[13]</a> |
| 3,4-dimethoxy cinnamamide derivative (1A)                              | Protein denaturation inhibition (100 $\mu$ g/ml)     | 83.87%                | <a href="#">[13]</a> |

## Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- Male Wistar or Sprague-Dawley rats (180-220 g)
- $\lambda$ -Carrageenan (1% w/v in sterile 0.9% saline)[\[14\]](#)
- **3-Methoxycinnamic acid** derivative

- Vehicle for the test compound (e.g., 0.5% carboxymethylcellulose in saline)
- Positive control (e.g., Indomethacin or Diclofenac sodium)
- Plethysmometer or digital calipers
- Syringes and needles

**Procedure:**

- Animal Acclimatization: House the animals in a controlled environment for at least one week before the experiment.[14]
- Grouping: Randomly divide the animals into groups (n=6-8 per group): Negative Control (vehicle), Carrageenan Control (vehicle + carrageenan), Treatment Groups (various doses of the test compound + carrageenan), and Positive Control Group (reference drug + carrageenan).[14]
- Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[14]
- Drug Administration: Administer the test compound, vehicle, or reference drug orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[18]
- Induction of Inflammation: Inject 100  $\mu$ L of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat (except for the negative control group which receives saline).[17]
- Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[17]
- Data Analysis: Calculate the percentage inhibition of edema for each group using the formula: % Inhibition =  $[(V_c - V_t) / V_c] \times 100$ , where  $V_c$  is the average paw volume in the control group and  $V_t$  is the average paw volume in the treated group.

## **Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production**

This in vitro assay measures the production of nitrite, a stable metabolite of NO, which is a key pro-inflammatory mediator.[11][19][20][21][22]

#### Materials:

- Macrophage cell line (e.g., RAW 264.7)
- Cell culture medium
- Lipopolysaccharide (LPS)
- **3-Methoxycinnamic acid** derivative
- Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)[11]
- Sodium nitrite (for standard curve)
- 96-well microplate
- Microplate reader

#### Procedure:

- Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach the desired confluence.
- Compound Treatment: Pre-treat the cells with various concentrations of the **3-methoxycinnamic acid** derivative for 1 hour.
- LPS Stimulation: Stimulate the cells with LPS (e.g., 1  $\mu$ g/mL) to induce NO production and incubate for 24 hours.
- Sample Collection: Collect the cell culture supernatant.
- Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes in the dark.[11]
- Absorbance Measurement: Measure the absorbance at 540 nm.[11]

- Data Analysis: Quantify the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production by the test compound.

## Antimicrobial Activity

Several **3-methoxycinnamic acid** derivatives have demonstrated inhibitory activity against a range of pathogenic bacteria and fungi, highlighting their potential as novel antimicrobial agents.

## Quantitative Antimicrobial Data

The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative/Compound                       | Microorganism                                | MIC ( $\mu\text{g/mL}$ or $\mu\text{M}$ ) | Reference            |
|-------------------------------------------|----------------------------------------------|-------------------------------------------|----------------------|
| 3-Methoxycinnamic acid (3MCA)             | Escherichia coli (MDR)                       | > 512 $\mu\text{g/mL}$                    | <a href="#">[23]</a> |
| 3-Methoxycinnamic acid (3MCA)             | Staphylococcus aureus (MDR)                  | > 512 $\mu\text{g/mL}$                    | <a href="#">[23]</a> |
| 4-Methoxycinnamic acid                    | Aspergillus niger                            | 50.4 $\mu\text{M}$                        | <a href="#">[24]</a> |
| 4-Methoxycinnamic acid                    | Candida albicans                             | 50.4 $\mu\text{M}$                        | <a href="#">[24]</a> |
| 4-Methoxycinnamic acid                    | Escherichia coli                             | 164 $\mu\text{M}$                         | <a href="#">[24]</a> |
| 4-Methoxycinnamic acid                    | Bacillus subtilis                            | 203 $\mu\text{M}$                         | <a href="#">[24]</a> |
| 4-Methoxycinnamic acid                    | Staphylococcus aureus                        | 203 $\mu\text{M}$                         | <a href="#">[24]</a> |
| p-Methoxycinnamic acid (p-MCA)            | Acinetobacter baumannii (Colistin-Resistant) | 128 - 512 $\mu\text{g/mL}$                | <a href="#">[25]</a> |
| 3-Hydroxy-4-methoxycinnamic acid (3H4MCA) | Escherichia coli (MDR)                       | > 512 $\mu\text{g/mL}$                    | <a href="#">[26]</a> |
| 3-Hydroxy-4-methoxycinnamic acid (3H4MCA) | Staphylococcus aureus (MDR)                  | > 512 $\mu\text{g/mL}$                    | <a href="#">[26]</a> |

Interestingly, while some derivatives like **3-methoxycinnamic acid** and 3-hydroxy-4-methoxycinnamic acid show weak direct antibacterial activity, they have been found to potentiate the effects of conventional antibiotics against multidrug-resistant (MDR) strains.[\[23\]](#) [\[26\]](#)

# Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)

## Materials:

- Test microorganism
- Mueller-Hinton Broth (MHB) or other suitable broth
- **3-Methoxycinnamic acid** derivative
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Incubator

## Procedure:

- Prepare Serial Dilutions: Prepare two-fold serial dilutions of the **3-methoxycinnamic acid** derivative in the broth medium in the wells of a 96-well plate.
- Inoculate: Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL.[\[28\]](#)
- Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plates at 35-37°C for 16-20 hours.[\[29\]](#)
- Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

## Antioxidant Activity

The ability of **3-methoxycinnamic acid** derivatives to scavenge free radicals and reduce oxidative stress is another important aspect of their biological profile. This antioxidant capacity is often linked to their anticancer and anti-inflammatory effects.

## Quantitative Antioxidant Data

The antioxidant activity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results often expressed as IC<sub>50</sub> values.

| Derivative/Compound                                                                                    | Assay                                              | IC50 (µM)                 | Reference            |
|--------------------------------------------------------------------------------------------------------|----------------------------------------------------|---------------------------|----------------------|
| Thiomorpholine derivative of 3,4-dimethoxycinnamic acid (Compound 7)                                   | DPPH radical scavenging                            | Comparable to Trolox      | <a href="#">[12]</a> |
| Cinnamyl alcohol derivative of 3,4-dimethoxycinnamic acid (Compound 1)                                 | DPPH radical scavenging                            | Good activity             | <a href="#">[12]</a> |
| 3,4-dimethoxy cinnamamide derivative (2A)                                                              | DPPH radical scavenging (100 µg/ml)                | 85.23% inhibition         | <a href="#">[13]</a> |
| 3,4-dimethoxy cinnamamide derivative (3A)                                                              | DPPH radical scavenging (100 µg/ml)                | 84.11% inhibition         | <a href="#">[13]</a> |
| 3,4-dimethoxy cinnamamide derivative (1A)                                                              | DPPH radical scavenging (100 µg/ml)                | 82.37% inhibition         | <a href="#">[13]</a> |
| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative with morpholine (Compound 4)          | Rat hepatic microsomal membrane lipid peroxidation | IC50 comparable to Trolox | <a href="#">[32]</a> |
| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative with 4-methylpiperidine (Compound 13) | Rat hepatic microsomal membrane lipid peroxidation | IC50 comparable to Trolox | <a href="#">[32]</a> |

## Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[33][34][35][36][37]

### Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol (typically 0.1 mM)[33]
- **3-Methoxycinnamic acid** derivative
- Methanol or ethanol
- Positive control (e.g., Ascorbic acid or Trolox)
- 96-well microplate or spectrophotometer cuvettes
- Spectrophotometer or microplate reader

### Procedure:

- Prepare Sample Solutions: Prepare various concentrations of the **3-methoxycinnamic acid** derivative in methanol or ethanol.
- Reaction Mixture: In a 96-well plate or cuvette, mix the sample solution with the DPPH solution. The final volume and ratio may vary, but a common approach is to mix equal volumes.[33]
- Incubation: Incubate the mixture in the dark at room temperature for a set period, typically 30 minutes.[33][37]
- Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[34]
- Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A\_control - A\_sample) / A\_control ] \* 100, where A\_control is the absorbance of the DPPH solution with the solvent, and A\_sample is the absorbance of the DPPH solution with the test compound. Determine the IC50 value from a plot of scavenging activity against compound concentration.

## Conclusion

**3-Methoxycinnamic acid** and its derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their significant anticancer, anti-inflammatory, antimicrobial, and antioxidant activities, supported by a growing body of scientific evidence, underscore their potential in addressing a range of human diseases. The data and protocols presented in this technical guide are intended to provide a comprehensive resource for researchers and drug development professionals working in this exciting field. Further investigation into the structure-activity relationships, pharmacokinetic properties, and *in vivo* efficacy of these compounds is warranted to translate their therapeutic potential into clinical applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scielo.br [scielo.br]
- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the ERK signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]
- 13. japsonline.com [japsonline.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. inotiv.com [inotiv.com]
- 17. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. Protocol Griess Test [protocols.io]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. mdpi.com [mdpi.com]
- 22. Griess Reagent System Protocol [promega.sg]
- 23. Antibacterial and potentiating activity of 3-methoxycinnamic acid on antibiotics: an in vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant *Acinetobacter baumannii* [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. rr-asia.woah.org [rr-asia.woah.org]
- 30. 4.5. Antibacterial Activity Using a Microdilution Assay [bio-protocol.org]
- 31. benchchem.com [benchchem.com]
- 32. mdpi.com [mdpi.com]
- 33. acmeresearchlabs.in [acmeresearchlabs.in]
- 34. mdpi.com [mdpi.com]
- 35. researchgate.net [researchgate.net]
- 36. benchchem.com [benchchem.com]
- 37. marinebiology.pt [marinebiology.pt]

- To cite this document: BenchChem. [The Multifaceted Biological Activities of 3-Methoxycinnamic Acid Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b100018#biological-activities-of-3-methoxycinnamic-acid-derivatives>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)